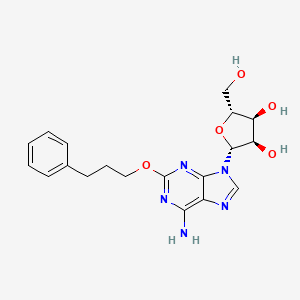
2-Phenylpropoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylpropoxyadenosine is a synthetic compound that belongs to the class of adenosine receptor ligands It is known for its ability to interact with adenosine receptors, which play a crucial role in various physiological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpropoxyadenosine typically involves the reaction of adenosine with 2-phenylpropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The product is then purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-Phenylpropoxyadenosine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7), chromium trioxide (CrO3), potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro or halogenated derivatives of this compound
Scientific Research Applications
2-Phenylpropoxyadenosine has a wide range of applications in scientific research:
Mechanism of Action
2-Phenylpropoxyadenosine exerts its effects by binding to adenosine receptors, which are G protein-coupled receptors. The binding of this compound to adenosine receptors leads to the activation or inhibition of various intracellular signaling pathways, depending on the receptor subtype (A1, A2A, A2B, A3). This interaction can modulate physiological processes such as neurotransmission, vasodilation, and immune response .
Comparison with Similar Compounds
Similar Compounds
Adenosine: The natural ligand for adenosine receptors, involved in numerous physiological processes.
2-Chloroadenosine: A synthetic analogue of adenosine with similar receptor binding properties.
N6-Cyclopentyladenosine: A selective agonist for A1 adenosine receptors.
Uniqueness
2-Phenylpropoxyadenosine is unique due to its specific structural modifications, which confer distinct binding affinities and selectivities for adenosine receptor subtypes. This makes it a valuable tool for studying receptor functions and developing targeted therapies .
Properties
Molecular Formula |
C19H23N5O5 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-2-(3-phenylpropoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C19H23N5O5/c20-16-13-17(24(10-21-13)18-15(27)14(26)12(9-25)29-18)23-19(22-16)28-8-4-7-11-5-2-1-3-6-11/h1-3,5-6,10,12,14-15,18,25-27H,4,7-9H2,(H2,20,22,23)/t12-,14-,15-,18-/m1/s1 |
InChI Key |
UDWLAWJOABGYPL-SCFUHWHPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-4-[[5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl]amino]benzenesulphonic acid](/img/structure/B12920757.png)
![5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B12920761.png)
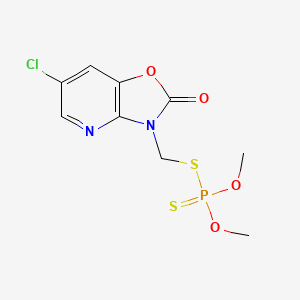
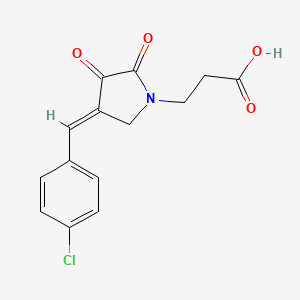
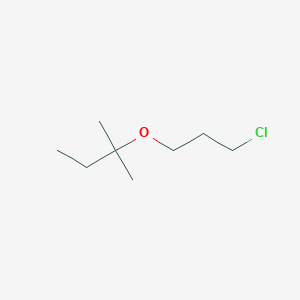
![3-Ethyltriazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B12920775.png)
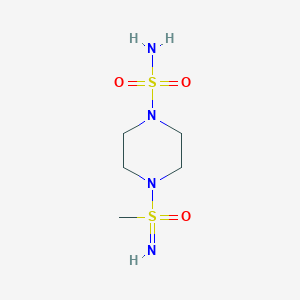
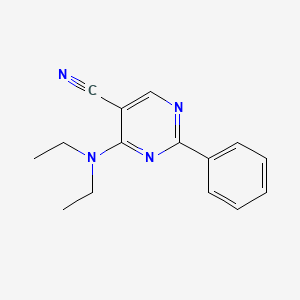
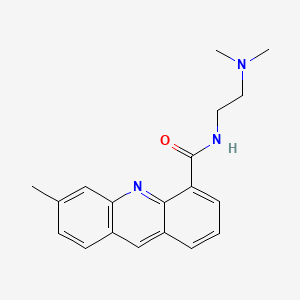
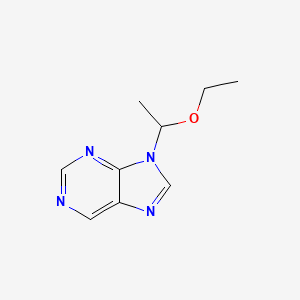
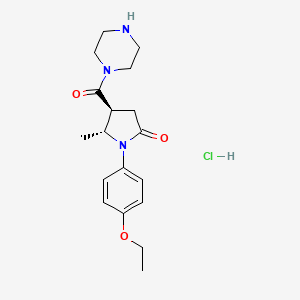
![4-Chloro-N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzene-1-sulfonamide](/img/structure/B12920821.png)
![3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920835.png)

